tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate: is a complex organic compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by its intricate structure, which includes a tert-butyl group, a piperazine ring, and a boronic ester moiety. Due to its unique chemical properties, it finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common synthetic route includes the following steps:
Boronic Acid Formation: : The initial step involves the formation of the boronic acid derivative, which can be achieved through the reaction of a suitable precursor with a boronic acid reagent.
Piperazine Derivative Synthesis: : The piperazine ring is synthesized separately, often through the reaction of piperazine with an appropriate carboxylic acid derivative.
Coupling Reaction: : The boronic acid derivative and the piperazine derivative are then coupled together using a suitable coupling reagent, such as a palladium catalyst, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can occur at various positions on the boronic ester or piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Substitution reactions may require the use of nucleophiles or electrophiles, depending on the specific substitution pattern desired.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical processes.
Scientific Research Applications
Tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate: has several scientific research applications:
Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and their derivatives.
Biology: : The compound can be employed in biological studies, such as enzyme inhibition assays and protein labeling.
Industry: : The compound can be used in the development of new materials and chemical processes, including catalysis and polymerization reactions.
Mechanism of Action
The mechanism by which tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The piperazine ring can also interact with various biomolecules, influencing their function and behavior.
Comparison with Similar Compounds
Tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate: can be compared with other similar compounds, such as:
Boronic Acids: : These compounds share the boronic acid moiety but may differ in their substituents and overall structure.
Piperazine Derivatives: : These compounds contain the piperazine ring but lack the boronic acid group.
Boronic Ester Derivatives: : Similar to boronic acids but with different ester groups.
The uniqueness of This compound lies in its combination of the boronic acid and piperazine functionalities, which allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33BN2O5/c1-16-15-22(5,6)30-23(29-16)18-9-7-8-17(14-18)19(26)24-10-12-25(13-11-24)20(27)28-21(2,3)4/h7-9,14,16H,10-13,15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPOHPJMGNZVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=CC=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.